(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, commonly known as Ketorolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic properties. It is particularly effective in managing moderate to severe pain, often post-surgery or in conditions such as arthritis. The compound is classified under the pyrrolizine carboxylic acids and has gained recognition due to its efficacy and safety profile in clinical applications.
Ketorolac was first synthesized in the 1980s and has since been utilized in various formulations, including oral tablets and injectable solutions. Its synthesis involves multiple steps that can yield various derivatives for enhanced delivery and efficacy.
The synthesis of (+/-)-7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves several key steps:
The synthesis process may involve solvents like dichloromethane and reagents such as N,N'-dicyclohexylcarbodiimide and phase transfer catalysts to enhance reaction efficiency. The reaction conditions are critical, often requiring inert atmospheres and specific temperature controls to optimize yields and purity .
The molecular structure of (+/-)-7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid features a pyrrolizine ring with a benzoyl substituent at the 7-position and a carboxylic acid functional group at the 1-position.
The compound crystallizes in an orthorhombic system, which can be characterized using techniques such as X-ray diffraction .
(+/-)-7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids and amides:
The reactions are often facilitated by catalysts or specific conditions such as high temperatures or acidic/basic environments .
Ketorolac exerts its analgesic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling.
Studies have shown that Ketorolac provides effective pain relief comparable to opioids but with a lower risk of addiction . Its pharmacokinetics demonstrate rapid absorption and peak plasma concentrations occurring within 30 minutes post-administration.
These properties influence its formulation into various pharmaceutical preparations .
Ketorolac is primarily used in clinical settings for:
Research continues into enhancing its delivery systems through prodrugs aimed at improving bioavailability and reducing side effects .
(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a synthetic bicyclic pyrrolizine derivative characterized by a fused five-membered ring system. Its core structure consists of a pyrrolizine scaffold (a bicyclic system comprising two fused pyrrole rings) with specific substituents:
Unlike naturally occurring pyrrolizidine alkaloids, which often feature a saturated necine base and ester linkages, this compound is fully synthetic and contains no chiral centers in its ring structure. Its classification falls under non-heterocyclic fused pyrrolizines, distinguished by the absence of additional heteroatoms in the fused rings [2] [9].
Table 1: Core Structural Features of the Compound
Feature | Description |
---|---|
Core Bicyclic System | 2,3-Dihydro-1H-pyrrolizine |
Position 1 Substituent | Carboxylic acid (-COOH) |
Position 7 Substituent | Benzoyl group (-COC₆H₅) |
Stereochemistry | Racemic (no defined stereocenters in ring) |
Degree of Unsaturation | Partially saturated (2,3-dihydro) |
This compound emerged as a key intermediate during pharmaceutical research into non-steroidal anti-inflammatory drugs (NSAIDs) in the late 20th century. Its significance is tied to the development of ketorolac (marketed as Toradol® or Acular®), where it serves as the active pharmaceutical ingredient (API) backbone before salt formation. The synthetic pathway for such pyrrolizine carboxylic acids was pioneered in the 1970s, as evidenced by foundational patents (e.g., US4089969A). These routes typically involved:
The numbering discrepancy (5- vs. 7-benzoyl) stems from differing conventions in naming the pyrrolizine ring system. Both terms refer to the same structural isomer, with "7-benzoyl" reflecting the preferred IUPAC numbering in modern pharmacopeial standards [1] [7].
This compound exists as a racemate due to the absence of chiral centers in its core structure. However, its role as a precursor to ketorolac tromethamine – a drug with a chiral center at the C1 position – highlights critical considerations in synthetic chemistry:
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6